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Introduction

Endohedral metallofullerenes, particularly Gadolinium encapsulated within a C82 carbon cage
(Gd@C82), represent a novel class of T1-positive contrast agents for Magnetic Resonance
Imaging (MRI). These nanomaterials offer significant advantages over conventional
gadolinium-based contrast agents (GBCASs), which typically consist of a Gd3* ion chelated by a
linear or macrocyclic organic ligand. The unique structure of GA@C82, where the paramagnetic
Gd3* ion is securely trapped within the fullerene cage, addresses the critical issue of
gadolinium toxicity associated with the potential in vivo dissociation of traditional chelates.[1][2]

[3]

Functionalization of the C82 cage with hydrophilic groups, such as hydroxyl (-OH) or
organophosphonate moieties, is essential to render the nanoparticle water-soluble and
biocompatible for biomedical applications.[1][4] These modifications not only improve solubility
but also significantly influence the relaxivity and pharmacokinetic properties of the agent.

Key Advantages of Gd@C82-based Contrast Agents

» Enhanced Safety and Biocompatibility: The primary advantage of Gd@C82 is the stable
encapsulation of the toxic Gd3* ion. The robust carbon cage prevents the release of free
gadolinium into the biological environment, mitigating the risks associated with gadolinium
deposition in tissues and potential long-term toxicity.[1][2]
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o High Relaxivity: Water-soluble derivatives of GdA@C82 exhibit exceptionally high longitudinal
relaxivity (rl), which is a measure of the agent's efficiency in enhancing the T1 relaxation
rate of water protons. This high relaxivity allows for significant signal enhancement at lower
concentrations compared to commercial GBCAs, potentially reducing the required dose.[2][4]

o Tunable Properties: The surface of the C82 fullerene can be chemically modified with various
functional groups. This allows for the tuning of properties such as solubility, biodistribution,
and even targeting capabilities. For instance, functionalization with organophosphonates
may enable bone-targeting applications.[4]

Mechanism of Contrast Enhancement

Unlike conventional GBCAs where contrast enhancement is dominated by the direct interaction
between inner-sphere water molecules and the Gd3* ion, the mechanism for GA@C82 is
different. The encapsulation of Gd3* prevents direct coordination with water molecules.[1]
Instead, the high relaxivity is attributed to:

o Outer-Sphere Relaxation: The paramagnetic moment of the entire Gd3*@C823~ zwitterion
interacts with surrounding water molecules through outer-sphere mechanisms.[1]

e Aggregation and Rotational Correlation Time: In aqueous solutions, functionalized Gd@C82
nanoparticles can form aggregates. This aggregation increases the rotational correlation time
(tTR), which is a key parameter influencing relaxivity. A slower tumbling rate leads to more
efficient energy transfer and a greater T1 shortening effect.[5]

Data Presentation
Table 1: Comparative Longitudinal Relaxivity (r1) of
Gd@C82 Derivatives and Commercial Agents
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o rl Relaxivity
Contrast Agent Magnetic Field (T) Reference(s)
(mM-ts™?)

Gd@C8202(0OH)16(C(

0.35 37.0 [4]
POsEt2)2)10
Carboxylated

0.35 16.0 [4]
Gd@C82
Gd2Ceo (decorated

4.7 18.2 [6]
fullerene)
GdsN@Cso[DIPEGs3s0(

2.4 237.0 [7]
OH)x] (per molecule)
GdsN@Cso[DIPEG3s0(

_ 2.4 79.0 [7]

OH)«] (per Gd3* ion)
Omniscan™
(Gadodiamide, Gd- 0.35 5.7 [4]
DTPA-BMA)
Magnevist®
(Gadopentetate, Gd- 4.7 4.7 [6]
DTPA)

Note: Relaxivity is dependent on magnetic field strength, temperature, and the molecular

environment. Values are provided as reported in the cited literature.

Table 2: Summary of Toxicity and Biocompatibility Data

for GA@C82 Derivatives
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Compound Finding System/Model Reference(s)
Exhibited very low ] ]

Gd@C82(0OH)22 o Tumor-bearing mice [2]
toxicity.

Lower toxicity

compared to other _ _
Bioluminescent

Gd@CB820x(OH)y fullerenols, potentially ] [5]
bacteria/enzymes
due to larger cage
size and aggregation.
Gd@C82-PEG-b- Low cytotoxicity Colon-26 81[9]
PAMA confirmed. adenocarcinoma cells
Labeled cells
exhibited ~100%
viability and Mesenchymal Stem
Gd@C82(0OH)40 T [1]
maintained normal Cells (MSCs)

differentiation

potential.

Experimental Protocols
Protocol 1: General Synthesis and Solubilization of
Gd@C82

This protocol describes a general method for producing water-soluble Gd@C82 derivatives,
such as fullerenols (hydroxylated Gd@C82).

1. Synthesis of Pristine Gd@CB82: a. Prepare graphite rods containing a small percentage of
Gadolinium Oxide (e.g., 0.8% Gd20s3). b. Perform arc-vaporization of the Gd/graphite rods
under a helium atmosphere (e.g., 50 Torr). c. Collect the resulting soot containing a mixture of

fullerenes and metallofullerenes.

2. Extraction and Purification: a. Extract the fullerenes from the soot using a suitable solvent
like carbon disulfide (CS:2) or toluene via soxhlet extraction. b. Purify the Gd@C82 from empty
fullerenes and other metallofullerenes using multi-stage High-Performance Liquid
Chromatography (HPLC).
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3. Hydroxylation for Water Solubility (Fullerenol Synthesis): a. Dissolve the purified, pristine
Gd@C82 in toluene. b. React the solution with an aqueous NaOH solution in the presence of a
phase-transfer catalyst (e.g., 15-crown-5) at room temperature.[1] c. The reaction produces
brownish, water-soluble Gd@C82(OH)n. The number of hydroxyl groups (n) can be controlled
by reaction conditions.

4. Alternative Solubilization (Polymer Encapsulation): a. Dissolve pristine Gd@C82 in an
organic solvent such as Dimethylformamide (DMF) and sonicate.[8][9] b. Add a solution of an
amphiphilic block copolymer (e.g., PEG-b-PAMA) and continue sonication for several hours.[8]
[9] c. Dialyze the mixture against water to remove the organic solvent and unbound polymer,
resulting in an aqueous dispersion of polymer-encapsulated Gd@C82.[8][9]

Protocol 2: In Vitro Relaxivity Measurement

This protocol outlines the determination of the longitudinal relaxivity (r1) of a water-soluble
Gd@C82 derivative.

1. Sample Preparation: a. Prepare a stock solution of the Gd@C82 derivative in deionized
water or a relevant buffer (e.g., PBS). b. Accurately determine the gadolinium concentration of
the stock solution using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)
or Mass Spectrometry (ICP-MS).[7] c. Prepare a series of dilutions from the stock solution to
create samples with at least five different, known Gd concentrations (e.g., 0.05, 0.1, 0.2, 0.4,
0.8 mM). Include a control sample containing only the solvent (0 mM Gd).

2. T1 Measurement: a. Place the samples in an MRI scanner or a relaxometer operating at a
specific magnetic field strength (e.g., 1.5 T, 3T, 7 T). b. Maintain a constant temperature (e.g.,
25°C or 37°C). c. Use an inversion recovery pulse sequence (or a similar T1-mapping
sequence) to measure the longitudinal relaxation time (T1) for each sample.

3. Calculation of Relaxivity (rl1): a. Convert the measured T1 times (in seconds) to relaxation
rates (R1 = 1/T1) for each sample. b. Plot the relaxation rate (R1) on the y-axis against the Gd
concentration (in mM) on the x-axis. c. Perform a linear regression on the data points. The
slope of the resulting line is the longitudinal relaxivity, r1, in units of mM~1s1.

Protocol 3: In Vivo MRI in a Rodent Model
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This protocol provides a general workflow for evaluating the contrast enhancement of Gd@C82
in a tumor-bearing mouse or rat model.

1. Animal Preparation: a. Anesthetize the animal (e.g., a mouse with a subcutaneously
implanted tumor) using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[10][11] b.
Position the animal on a heated bed within the MRI scanner to maintain body temperature.
Place a surface coil over the region of interest (e.g., the tumor).[10] c. Monitor vital signs such
as respiration rate and body temperature throughout the procedure.[12] d. Place a catheter in
the tail vein for intravenous administration of the contrast agent.

2. MRI Acquisition: a. Acquire pre-contrast T1-weighted images of the region of interest. A
typical sequence would be a spin-echo or gradient-echo sequence. b. Administer a sterile,
agueous solution of the Gd@C82 derivative intravenously via the tail vein catheter. The dose
will be determined by the agent's relaxivity but is expected to be significantly lower than the
typical clinical dose of GBCAs (e.g., 0.1 mmol/kg). c. Immediately following injection, and at
several subsequent time points (e.g., 5, 15, 30, 60 minutes), acquire a series of post-contrast
T1-weighted images using the same parameters as the pre-contrast scans.

3. Image Analysis: a. Co-register the pre- and post-contrast images. b. Define regions of
interest (ROIs) over the tumor tissue and a reference tissue (e.g., muscle). c. Measure the
signal intensity within the ROIs for each time point. d. Calculate the signal enhancement ratio
or percentage increase in signal intensity in the tumor compared to the pre-contrast baseline
and relative to the reference tissue.

Visualizations
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Caption: Workflow for the synthesis and functionalization of Gd@C82.
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Caption: Mechanism of T1 relaxation: Gd-Chelate vs. GA@C82.
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Caption: Workflow for a typical in vivo MRI experiment using Gd@C82.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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